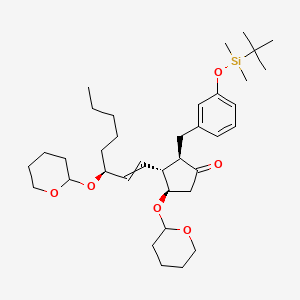

(2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone

Descripción

Molecular Topology and Stereochemical Configuration Analysis

The molecular architecture of (2R,3R,4R)-2-(3-((tert-butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone displays remarkable structural sophistication with multiple chiral centers and functional group arrangements. The central cyclopentanone ring system serves as the primary scaffold, exhibiting specific stereochemical configurations at positions 2, 3, and 4, designated as (2R,3R,4R). This stereochemical arrangement creates a defined three-dimensional framework that significantly influences the compound's overall molecular geometry and potential intermolecular interactions.

The compound incorporates three major structural motifs that contribute to its complex topology. The benzyl substituent at position 2 contains a meta-positioned tert-butyldimethylsilyl ether protecting group, which introduces additional steric bulk and influences the overall molecular conformation. The tetrahydro-2H-pyran-2-yl protecting groups present at positions 4 and on the octyl side chain represent conformationally dynamic units that can adopt multiple ring conformations, as demonstrated in related pyran-containing systems where chair conformations predominate with energy differences of approximately 5.8 to 6.1 kilocalories per mole compared to twist conformations.

The octyl side chain attached at position 3 exhibits (3S,E)-stereochemistry, incorporating both a chiral center and an alkene with E-configuration. This extended aliphatic chain contributes significantly to the molecule's hydrophobic character and provides conformational flexibility through rotation about carbon-carbon single bonds. The presence of the tetrahydro-2H-pyran-2-yl protecting group on this chain creates an additional stereogenic center, further increasing the molecular complexity.

| Structural Feature | Configuration | Functional Group |

|---|---|---|

| Cyclopentanone C2 | R | Benzyl substituent |

| Cyclopentanone C3 | R | Octyl side chain |

| Cyclopentanone C4 | R | Tetrahydro-2H-pyran-2-yl ether |

| Octyl chain C3 | S | Tetrahydro-2H-pyran-2-yl ether |

| Alkene geometry | E | Trans configuration |

The stereochemical complexity of this molecule necessitates careful consideration of conformational preferences for each structural component. Research on cyclopentanone derivatives has demonstrated that substituent effects significantly influence ring puckering, with electronegative substituents showing preferences for pseudo-axial orientations in certain conformations. The multiple tetrahydro-2H-pyran protecting groups present in this structure adopt chair conformations as their most stable forms, with the oxygen atom typically occupying an equatorial-like position to minimize steric interactions.

Propiedades

IUPAC Name |

(2R,3R,4R)-2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(3S)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O6Si/c1-7-8-9-16-28(40-34-18-10-12-22-38-34)20-21-30-31(32(37)26-33(30)41-35-19-11-13-23-39-35)25-27-15-14-17-29(24-27)42-43(5,6)36(2,3)4/h14-15,17,20-21,24,28,30-31,33-35H,7-13,16,18-19,22-23,25-26H2,1-6H3/t28-,30+,31+,33+,34?,35?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIODFRWUKSMTA-UOFACBDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743335 | |

| Record name | (11alpha,15S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-11,15-bis[(oxan-2-yl)oxy]-1,6-cycloprosta-1,3,5,13-tetraen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65423-57-6 | |

| Record name | (11alpha,15S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-11,15-bis[(oxan-2-yl)oxy]-1,6-cycloprosta-1,3,5,13-tetraen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

The compound (2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the realms of antiviral, antibacterial, and anticancer properties. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The compound features multiple functional groups that contribute to its biological activity:

- Cyclopentanone moiety : Known for its role in various biological processes.

- Tetrahydropyran rings : Often associated with increased bioactivity due to their ability to mimic sugar structures.

- Tert-butyldimethylsilyl group : Enhances solubility and stability, potentially improving bioavailability.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to the one . For instance, derivatives containing cyclopentanone structures have shown promising results against RNA viruses such as MERS-CoV and SARS-CoV. The mechanism is thought to involve inhibition of host enzymes crucial for viral replication.

| Compound | Virus Targeted | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2a | MERS-CoV | 0.20 | 15 |

| 2b | SARS-CoV | 0.26 | 12.5 |

These values indicate that structurally related compounds can exhibit significant antiviral activity while maintaining low cytotoxicity levels .

2. Antibacterial Activity

The antibacterial properties of cyclopentanone derivatives have been documented extensively. A study demonstrated that compounds with similar structures displayed notable activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 1 | E. coli | 20 |

| 2 | Staphylococcus aureus | 18 |

| 3 | Methicillin-resistant S. aureus (MRSA) | 15 |

These results suggest that modifications in the cyclopentanone structure can enhance antibacterial efficacy, particularly against resistant strains .

3. Anticancer Activity

The anticancer potential of the compound has also been explored. Research indicates that cyclopentanone derivatives can inhibit cell growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colorectal) | 3.83 |

| SKOV3 (Ovarian) | 11.94 |

| U87 (Glioblastoma) | 8.76 |

These findings underscore the compound's potential as a therapeutic agent in cancer treatment .

Case Study 1: Antiviral Mechanism Exploration

A recent study investigated the antiviral mechanism of a related compound against MERS-CoV. It was found that the compound inhibited SAH hydrolase, thereby affecting viral replication indirectly by disrupting host cellular functions essential for viral life cycles.

Case Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis revealed that modifications to the cyclopentanone core significantly impacted biological activity. For example, substituting different functional groups on the benzyl ring led to variations in antibacterial and anticancer efficacy, suggesting a tailored approach to drug design can optimize therapeutic outcomes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in the development of pharmaceuticals. The TBDMS group is often utilized to protect functional groups during synthetic reactions, which can facilitate the synthesis of biologically active compounds.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of compounds with similar structures exhibit anticancer properties. The TBDMS protection strategy allows for selective functionalization at specific sites, leading to the creation of novel anticancer agents that can be screened for efficacy against various cancer cell lines.

Organic Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for a variety of reactions including nucleophilic substitutions, reductions, and oxidations.

Example: Synthesis Pathway Development

In a synthetic pathway involving this compound, researchers have successfully used it as a precursor to synthesize complex polycyclic structures that exhibit interesting electronic properties. These structures are valuable in the development of organic semiconductors.

Materials Science

Due to its unique chemical structure, this compound may find applications in materials science, particularly in the development of polymers and nanomaterials.

Research Insight: Polymer Applications

Studies have indicated that incorporating such silyl-protected compounds into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in creating materials for aerospace and automotive industries where high-performance materials are required.

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound contains several reactive functional groups that dictate its chemical behavior:

Deprotection Reactions

-

THP Ether Removal :

THP-protected alcohols are deprotected using aqueous HCl in tetrahydrofuran (THF) or p-toluenesulfonic acid (PTSA) in methanol, yielding free hydroxyl groups .-

Example:

-

-

TBS Ether Cleavage :

The TBS group is removed using tetrabutylammonium fluoride (TBAF), generating a phenol .-

Example:

-

Cyclopentanone Transformations

-

Reduction :

The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, altering the molecule’s polarity and stereoelectronic profile . -

Alkylation :

The α-hydrogens of the cyclopentanone may undergo alkylation via enolate intermediates under strong bases like LDA.

Comparative Reactivity with Analogs

Structural analogs exhibit varied reactivity due to differences in stereochemistry and substituents :

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Compound A | Lacks TBS group | Faster THP cleavage; lower stability in basic conditions |

| Compound B | Altered stereocenters | Reduced enantioselectivity in hydrogenation |

| Compound C | Additional aromatic rings | Enhanced π-π interactions in cross-coupling |

Mechanistic Insights

-

Steric Effects :

The bulky TBS and THP groups hinder nucleophilic attack at the cyclopentanone, necessitating optimized reaction conditions . -

Stereochemical Control :

The (3S,E)-configuration of the octenyl chain directs regioselectivity in epoxidation and hydroboration reactions .

Stability Considerations

Comparación Con Compuestos Similares

Key Properties :

| Molecular Formula | Molecular Weight | Storage Conditions |

|---|---|---|

| C₃₆H₅₈O₆Si | 614.93 g/mol | 2–8°C |

This compound is likely used in synthetic organic chemistry as an intermediate for pharmaceuticals or natural products due to its protective groups (TBS and THP) and stereochemical complexity.

Table 1: Structural Analogues of Cyclopentanone Derivatives

Key Observations :

- The target compound’s TBS and THP protecting groups distinguish it from simpler cyclopentanone derivatives like dibenzylidenecyclopentanones, which lack such steric protection .

Electrochemical and Conformational Properties

Table 2: Electrochemical and Conformational Data

Key Observations :

- Cyclopentanone derivatives exhibit intermediate conformational flexibility between rigid cyclobutanones and puckered cyclohexanones.

- The twisted cyclopentanone core (observed in microwave spectroscopy studies) could influence reactivity in aldol or Michael addition reactions .

Table 3: Functional Group Interactions

Key Observations :

- The target compound’s cyclopentanone carbonyl may engage in H-bonding analogous to CFA derivatives, while its THP-octenyl chain could mimic hydrophobic interactions seen in drug candidates .

- Unlike acyloxy nitroso compounds (e.g., cyclohexanone oxime precursors), the target compound lacks nitroso functionality, limiting its utility in HNO donation but enhancing stability .

Q & A

Basic: How can the synthesis of this compound be optimized, particularly regarding protecting group strategies?

Answer:

The compound employs two common protecting groups: tert-butyldimethylsilyl (TBS) for hydroxyl protection and tetrahydro-2H-pyran-2-yl (THP) for alcohol protection. Key considerations include:

- TBS Protection : Use DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to enhance reaction efficiency and minimize side reactions .

- THP Protection : Ensure anhydrous conditions to prevent premature deprotection. THP groups are acid-labile, making them suitable for stepwise deprotection in multi-step syntheses .

- Order of Deprotection : Plan sequential removal (e.g., TBS first with fluoride ions, then THP with mild acid) to avoid overlapping reactivity .

Advanced: How is stereochemical control achieved during cyclopentanone core formation?

Answer:

The (2R,3R,4R) configuration requires precise control via:

- Chiral Auxiliaries : Utilize enantiopure starting materials, as seen in similar cyclopentanone syntheses, to enforce desired stereocenters .

- Asymmetric Catalysis : Palladium-catalyzed allylic alkylation or organocatalytic methods can induce stereoselectivity during cyclization .

- Kinetic vs. Thermodynamic Control : Monitor reaction temperature and time to favor the kinetically controlled product, verified by HPLC or chiral shift reagents .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS with <2 ppm error) .

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and hydroxyl absence (if fully protected) .

Advanced: How can discrepancies in reported synthetic yields for intermediates be resolved?

Answer:

Yield variations often stem from:

- Reagent Purity : Use freshly distilled dichloromethane to avoid moisture, which hydrolyzes silyl ethers .

- Catalyst Loading : Optimize DMAP (0.1–1.0 eq.) to balance reaction rate and byproduct formation .

- Temperature Gradients : Ensure consistent cooling (0°C) during TBS protection to suppress racemization .

- Chromatography Conditions : Employ gradient elution (e.g., hexane/EtOAc) with TLC monitoring (Rf ~0.3–0.5) .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1) for baseline separation of diastereomers .

- Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) for crystalline intermediates .

- TLC Validation : Monitor reactions using dichloromethane-based mobile phases and UV visualization .

Advanced: How can computational methods predict reactivity in this compound’s synthesis?

Answer:

- Density Functional Theory (DFT) : Model transition states for cyclopentanone formation to predict regioselectivity and activation energies .

- Molecular Dynamics (MD) : Simulate solvent effects on THP protection efficiency in polar aprotic solvents .

- Retrosynthetic Analysis : Fragment the molecule into synthons (e.g., octenyl-THP, benzyl-TBS) using software like ChemAxon or Reaxys .

Basic: What safety precautions are essential when handling intermediates with THP and TBS groups?

Answer:

- TBS Reagents : Use gloves and fume hoods to avoid inhalation of volatile silanes .

- THP Deprotection : Neutralize acidic waste (e.g., HCl/THF) with bicarbonate to prevent exothermic reactions .

- General Handling : Store intermediates at –20°C under nitrogen to prevent hydrolysis .

Advanced: How can mechanistic studies elucidate side reactions during silylation?

Answer:

- Isotopic Labeling : Introduce deuterated TBS-Cl to track silylation pathways via LC-MS .

- Kinetic Profiling : Use in situ IR to monitor reaction progress and identify intermediates .

- Byproduct Analysis : Isolate side products (e.g., disilylated species) via preparative HPLC for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.